molecular formula C23H27N5O3 B2628348 N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-3-methoxy-2-methyl-2H-indazole-6-carboxamide CAS No. 2197903-43-6

N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-3-methoxy-2-methyl-2H-indazole-6-carboxamide

Cat. No.: B2628348
CAS No.: 2197903-43-6
M. Wt: 421.501
InChI Key: YEWLYBYPAWNWBG-UHFFFAOYSA-N
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Description

N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-3-methoxy-2-methyl-2H-indazole-6-carboxamide is recognized in scientific research as a highly potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). This compound exhibits exceptional kinase selectivity and robustly inhibits TNF-driven necroptosis, a form of programmed cell death, by targeting the allosteric site of RIPK1 and stabilizing its inactive conformation . Its high brain penetration and favorable pharmacokinetic profile make it a critical pharmacological tool for investigating the role of RIPK1-mediated signaling in vivo. Research utilizing this inhibitor has been instrumental in elucidating the contribution of necroptosis to the pathogenesis of neurological disorders such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease , where it has been shown to provide neuroprotection in preclinical models. Furthermore, its application extends to the study of systemic inflammatory conditions, including rheumatoid arthritis and psoriasis , offering insights into cell death-driven inflammation and validating RIPK1 as a therapeutic target for a broad spectrum of human diseases.

Properties

IUPAC Name

N-[4-(3-cyclopropyl-6-oxopyridazin-1-yl)cyclohexyl]-3-methoxy-2-methylindazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3/c1-27-23(31-2)18-10-5-15(13-20(18)25-27)22(30)24-16-6-8-17(9-7-16)28-21(29)12-11-19(26-28)14-3-4-14/h5,10-14,16-17H,3-4,6-9H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWLYBYPAWNWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)C(=O)NC3CCC(CC3)N4C(=O)C=CC(=N4)C5CC5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-3-methoxy-2-methyl-2H-indazole-6-carboxamide is a synthetic compound with a complex structure that suggests potential biological activity. This article reviews its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including:

  • Cyclopropyl group : Known for influencing the biological activity and reactivity.
  • Dihydropyridazinone moiety : Associated with various pharmacological effects.
  • Indazole structure : Often linked to anti-inflammatory and anticancer properties.

The molecular formula is C₁₈H₂₃N₃O₃, with a molecular weight of approximately 341.39 g/mol. Its structural complexity allows for multiple interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Dihydropyridazinone : Achieved through cyclization reactions under acidic or basic conditions.
  • Introduction of the Cyclopropyl Group : Utilizes cyclopropyl halides or carboxylic acids.
  • Attachment of the Indazole Moiety : Involves coupling reactions to form the final product.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of compounds similar to this compound. For instance, derivatives containing pyridazinone structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation through modulation of signaling pathways related to cell survival and apoptosis .

Anti-inflammatory Effects

The compound's structural features suggest it may act as an anti-inflammatory agent. Similar compounds have demonstrated the ability to inhibit phosphodiesterase 4 (PDE4), leading to decreased levels of inflammatory mediators such as cytokines . The inhibition of PDE4 is particularly significant as it plays a role in various inflammatory diseases.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Targeting specific enzymes involved in inflammatory pathways.
  • Modulation of Receptor Activity : Interacting with receptors that mediate cellular responses to inflammation and cancer progression.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds:

StudyCompoundBiological ActivityFindings
Pyridazinone DerivativeAnticancerInduced apoptosis in breast cancer cells.
PDE4 InhibitorAnti-inflammatoryReduced cytokine levels in animal models.
Indazole AnalogAntimicrobialShowed significant inhibition against bacterial strains.

Comparison with Similar Compounds

Structural Features and Key Functional Groups

The compound’s uniqueness arises from its distinct substituents and spatial arrangement:

  • Indazole Carboxamide : The 3-methoxy-2-methyl-2H-indazole moiety is electron-rich, enhancing binding affinity to hydrophobic enzyme pockets.
  • Cyclohexyl Linker : Provides stereochemical diversity, influencing pharmacokinetic properties like solubility and membrane permeability.

Comparison with Structurally Similar Compounds

Pyridazinone-Based Analogues

Pyridazinone derivatives are well-documented for their roles as phosphodiesterase (PDE) inhibitors and antimicrobial agents. For example:

  • Zardaverine: A PDE3/4 inhibitor with a pyridazinone core but lacking the indazole-carboxamide group.
  • Emoradan: Features a pyridazinone ring with a benzimidazole substituent. While both compounds share heterocyclic diversity, the subject compound’s cyclohexyl linker may improve metabolic stability .

Indazole-Containing Derivatives

Indazole carboxamides are prevalent in kinase inhibitor design (e.g., Entrectinib ). Key distinctions include:

  • Substituent Positioning : The 3-methoxy and 2-methyl groups in the subject compound may reduce cytochrome P450 interactions compared to entrectinib’s bulkier substituents.
  • Carboxamide Linkage : The cyclohexyl spacer in the subject compound could enhance solubility relative to linear alkyl chains in analogues like Crizotinib .

Marine-Derived Analogues

Marine actinomycete metabolites, such as Salternamide E, often exhibit macrocyclic or polyketide structures. While these compounds share bioactivity profiles (e.g., anticancer properties), the subject compound’s synthetic origin and smaller molecular weight (~500 Da) suggest better oral bioavailability .

Physicochemical and Bioactivity Comparison

Parameter Subject Compound Zardaverine Entrectinib
Molecular Weight ~493 g/mol 377 g/mol 560 g/mol
cLogP ~3.2 (predicted) 2.8 4.5
Bioactivity Kinase inhibition (hypothesized) PDE3/4 inhibition TRK/ROS1 inhibition
Synthetic Complexity High (multiple heterocycles) Moderate High

Table 1: Comparative analysis of physicochemical and bioactivity profiles. Data inferred from structural analogs and methodologies in .

Methodological Considerations

  • Structural Elucidation : Tools like SHELXL and WinGX enable precise determination of bond lengths and angles, critical for comparing crystallographic data with analogues .
  • Lumping Strategies: Grouping compounds with shared motifs (e.g., pyridazinone cores) simplifies SAR studies, though the subject compound’s hybrid structure may defy conventional categorization .

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